
(4-Chlorophenyl)triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)triethylsilane is an organosilicon compound with the molecular formula C12H19ClSi It is characterized by the presence of a 4-chlorophenyl group attached to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Triethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)triethylsilane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation: The Si-H bond in the triethylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrosilylation: Transition metal catalysts like rhodium or platinum complexes are typically used.
Major Products:
Reduction: The major products are the corresponding hydrocarbons.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyltriethylsilanes.
Hydrosilylation: The products are organosilicon compounds with Si-C bonds formed at the site of the former double or triple bond.
Scientific Research Applications
(4-Chlorophenyl)triethylsilane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)triethylsilane in chemical reactions involves the activation of the Si-H bond or the aromatic ring. In hydrosilylation reactions, the Si-H bond is activated by a transition metal catalyst, facilitating the addition of the silicon atom to the unsaturated carbon-carbon bond. In substitution reactions, the chlorine atom in the 4-chlorophenyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Triethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
(4-Bromophenyl)triethylsilane: Contains a bromine atom instead of chlorine.
(4-Methylphenyl)triethylsilane: Contains a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)triethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19ClSi |
|---|---|
Molecular Weight |
226.82 g/mol |
IUPAC Name |
(4-chlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |
InChI Key |
BWEKZNCGZGUUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


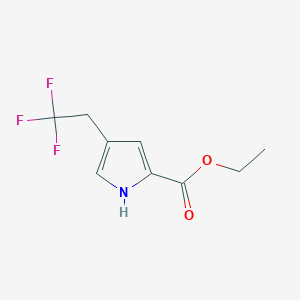

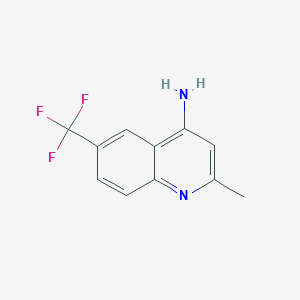

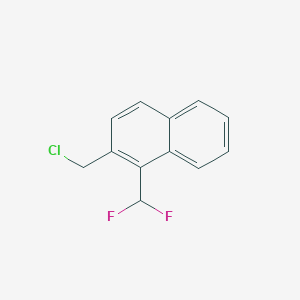
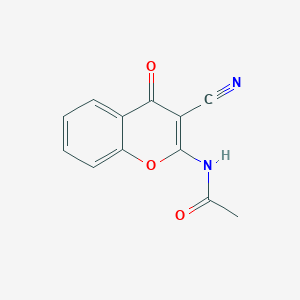


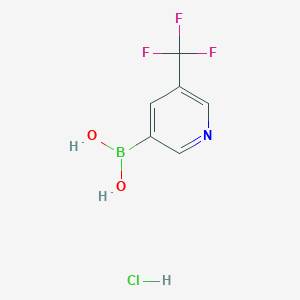
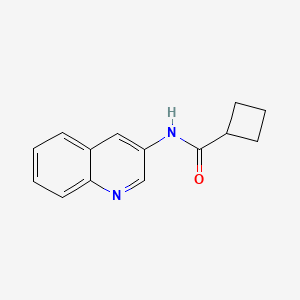
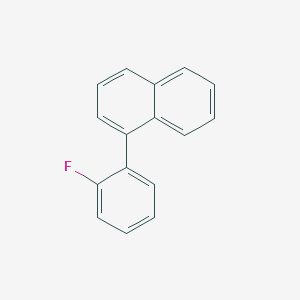
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
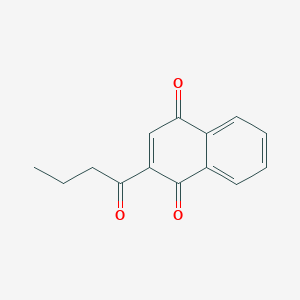
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
